6-Bromo-2-chloro-3-ethoxyphenol Lipophilicity (LogP) Versus Non-Brominated and De-ethoxylated Phenolic Analogs
The predicted lipophilicity (ACD/LogP = 3.75) of 6-bromo-2-chloro-3-ethoxyphenol is substantially elevated relative to phenolic analogs lacking the bromine and/or ethoxy substituents. Compared to the non-brominated 2-chloro-3-ethoxyphenol (predicted LogP ~2.05–2.50), the 6-bromo substitution adds approximately +1.25 to +1.70 LogP units, translating to an ~18–50× increase in octanol-water partition coefficient . Against the de-ethoxylated comparator 6-bromo-2-chlorophenol (LogP ~2.47), the ethoxy group contributes an additional ~+1.28 LogP units . This enhanced lipophilicity directly impacts membrane permeability in cellular assays and chromatographic retention in purification workflows [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.75 (ChemSpider predicted); alternative predicted LogP = 3.24 (ChemSpace) |
| Comparator Or Baseline | 2-Chloro-3-ethoxyphenol: LogP ~2.05–2.50 (estimated based on 2-chlorophenol LogP 2.05 + ethoxy increment +0.5); 6-Bromo-2-chlorophenol: LogP ~2.47 (experimental) |
| Quantified Difference | ΔLogP = +1.25 to +1.70 vs 2-chloro-3-ethoxyphenol; ΔLogP = +1.28 vs 6-bromo-2-chlorophenol |
| Conditions | ACD/Labs Percepta Platform PhysChem Module predictions, version 14.00 |
Why This Matters
Increased logP alters compound behavior in biological assays (cell permeability, plasma protein binding) and purification (reverse-phase HPLC retention), making this building block particularly suitable for fragment growing strategies targeting hydrophobic binding pockets.
- [1] ChemSpace. 6-Bromo-2-chloro-3-ethoxyphenol. LogP = 3.24. https://chem-space.com/. View Source
